2-(Benzylmethylamino)ethyl acetoacetate
Overview
Description
2-(Benzylmethylamino)ethyl acetoacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylmethylamino group attached to an ethyl acetoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylmethylamino)ethyl acetoacetate typically involves the reaction of benzylmethylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylmethylamino)ethyl acetoacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
2-(Benzylmethylamino)ethyl acetoacetate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: It may be explored for its therapeutic properties and potential use in drug development.
Industry: The compound can be utilized in various industrial processes, such as the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-(benzylmethylamino)ethyl acetoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
2-Benzylaminoethanol
N-Benzyl-N-methylethanolamine
Ethanol, 2-(benzylmethylamino)-
This comprehensive overview provides a detailed understanding of 2-(benzylmethylamino)ethyl acetoacetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-phenylethylamino)ethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYKPHSPKGQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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